molecular formula C19H23NO3S B2533054 2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid CAS No. 721406-60-6

2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid

Cat. No.: B2533054
CAS No.: 721406-60-6
M. Wt: 345.46
InChI Key: VFTFNANXAXYBHK-UHFFFAOYSA-N
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Description

“2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid” is an organic compound with the IUPAC name 2-{[2-(1-adamantylamino)-2-oxoethyl]sulfanyl}benzoic acid . It has a molecular weight of 345.46 . The compound is also known as adamantane sulfonamide or ADSA.


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H23NO3S/c21-17(11-24-16-4-2-1-3-15(16)18(22)23)20-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H,20,21)(H,22,23) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Nanotechnology and Material Science

The synthesis of novel nanoscale 1,3,5,7-tetrasubstituted adamantanes designed for atomic force microscopy (AFM) applications highlights the relevance of adamantane derivatives in nanotechnology. These molecules, with a tripodal base terminating in sulfur-containing moieties, are engineered for multivalent binding to gold-coated AFM tips, demonstrating their utility in creating chemically well-defined nanoscale objects for calibration of AFM tips (Li et al., 2003).

Polymer Science

In polymer science, adamantyl-containing polyamide-imides (PAIs) were developed by polycondensation, showcasing the material's high thermal stability and solubility in common solvents. These PAIs were cast into films, demonstrating their potential for applications requiring high-performance materials (Liaw & Liaw, 2001).

Medicinal Chemistry

Adamantane derivatives exhibit significant potential in medicinal chemistry, with applications ranging from neurological conditions to diabetes treatment. Their structural versatility enables the synthesis of compounds with potent antioxidant and anti-inflammatory activities, as demonstrated by various adamantane-based ester derivatives (Kumar et al., 2015). Furthermore, adamantane compounds have shown promise as anti-Helicobacter pylori agents, with certain derivatives displaying selective activity against this pathogen, underscoring their potential in developing novel antimicrobial therapies (Carcanague et al., 2002).

Advanced Synthesis and Catalysis

Adamantane derivatives have been utilized as catalysts in chemical reactions, such as the conjugate addition of diboron catalyzed by O-3,5-di(adamantan-1-yl)benzoyltartaric acid. This showcases the application of adamantane derivatives in facilitating reactions with good enantioselectivity, contributing to advancements in synthetic chemistry (Sugiura et al., 2015).

Antiviral Research

In antiviral research, adamantane derivatives have been explored for their ability to inhibit the dengue virus. The synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide and its derivatives under microwave irradiation conditions demonstrates the exploration of adamantane derivatives as dual-acting hybrids for dengue virus inhibition, highlighting their potential in antiviral drug development (Joubert et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-[2-(1-adamantylamino)-2-oxoethyl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c21-17(11-24-16-4-2-1-3-15(16)18(22)23)20-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTFNANXAXYBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CSC4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26724303
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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